molecular formula C10H13NO2S B1423382 2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 472805-45-1

2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1423382
CAS No.: 472805-45-1
M. Wt: 211.28 g/mol
InChI Key: WZSPRJATXFKXHP-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28072 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(=O)c1ncc(s1)C2CCCC2 . This indicates that the compound contains a thiazole ring attached to a carboxylic acid group and a cyclopentyl group.

Scientific Research Applications

Synthesis and Structural Mimicry in Protein Design

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to the chemical structure of interest, have been recognized for their role as constrained heterocyclic γ-amino acids around a thiazole ring. These compounds are significant in mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, offering a versatile chemical route for the introduction of various lateral chains. This synthesis facilitates the design of biomimetic structures, enhancing our understanding of protein behaviors and applications in drug design (Mathieu et al., 2015).

Antimicrobial Activity

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been systematically evaluated for their fungicidal and antivirus activities, showing promising results against various fungi and viruses. This research highlights the potential of thiazole carboxylic acid derivatives in developing new strategies for fungi and virus control, contributing to the field of antimicrobial agents (Li Fengyun et al., 2015).

Biocontrol and Biocide Potential

Thiazolyl-acetic acid derivatives, through their structure-activity relationship studies, have shown strong antibacterial and antifungal activities, surpassing traditional preservatives in some cases. These compounds, due to their hydrophilic and charge properties from the carboxylic acid moiety, propose a new class of effective biocides that could be employed in cosmetics and detergents, demonstrating the versatility of thiazole-based compounds in biocontrol applications (Shirai et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The unique bi-heterocyclic molecules combining thiazole and oxadiazole rings have been synthesized and evaluated for their inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, urease, and β-glucosidase. Such studies provide insights into the structure-activity relationships necessary for designing enzyme inhibitors, offering potential therapeutic applications (Abbasi et al., 2019).

Properties

IUPAC Name

2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-6-8(10(12)13)14-9(11-6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSPRJATXFKXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472805-45-1
Record name 2-cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
2-Cyclopentyl-4-methyl-1,3-thiazole-5-carboxylic acid

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